2,2'-(4-Methoxypyridine-2,6-diyl)bis(4,5-dihydrooxazole)
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Overview
Description
2,2’-(4-Methoxypyridine-2,6-diyl)bis(4,5-dihydrooxazole) is a chemical compound with the molecular formula C12H13N3O3 and a molecular weight of 247.25 g/mol . This compound is characterized by the presence of a methoxypyridine core linked to two dihydrooxazole rings. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(4-Methoxypyridine-2,6-diyl)bis(4,5-dihydrooxazole) typically involves the reaction of 4-methoxypyridine-2,6-dicarboxylic acid with ethylenediamine under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the oxazole rings .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2,2’-(4-Methoxypyridine-2,6-diyl)bis(4,5-dihydrooxazole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed
Oxidation: Formation of corresponding oxazole derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2,2’-(4-Methoxypyridine-2,6-diyl)bis(4,5-dihydrooxazole) has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2,2’-(4-Methoxypyridine-2,6-diyl)bis(4,5-dihydrooxazole) involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-(4-Methoxypyridine-2,6-diyl)bis(4,5-dihydrooxazole)
- 2,2’-(4-Methoxypyridine-2,6-diyl)bis(4,5-dihydrooxazole)
- 2,2’-(4-Methoxypyridine-2,6-diyl)bis(4,5-dihydrooxazole)
Uniqueness
2,2’-(4-Methoxypyridine-2,6-diyl)bis(4,5-dihydrooxazole) is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to form stable complexes with metal ions and its potential therapeutic properties make it a valuable compound in various fields of research .
Properties
CAS No. |
600727-94-4 |
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Molecular Formula |
C12H13N3O3 |
Molecular Weight |
247.25 g/mol |
IUPAC Name |
2-[6-(4,5-dihydro-1,3-oxazol-2-yl)-4-methoxypyridin-2-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C12H13N3O3/c1-16-8-6-9(11-13-2-4-17-11)15-10(7-8)12-14-3-5-18-12/h6-7H,2-5H2,1H3 |
InChI Key |
XXLPHNXUUWGBOQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC(=C1)C2=NCCO2)C3=NCCO3 |
Origin of Product |
United States |
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